Bienvenue dans la boutique en ligne BenchChem!

Cdk9-IN-10

PROTAC Targeted Protein Degradation Medicinal Chemistry

Cdk9-IN-10 is the indispensable 7-benzyloxy-5,8-dihydroxyflavone ligand required to synthesize PROTAC CDK9 degrader-2 (HY-112811). Substitution with other CDK9 inhibitors is scientifically invalid, as its unique binding interface is critical for the degrader's bifunctional activity. Procure this specific molecule to ensure experimental reproducibility in CDK9 degradation, transcriptional addiction research, and wogonin-based SAR studies.

Molecular Formula C22H16O5
Molecular Weight 360.4 g/mol
Cat. No. B8103613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk9-IN-10
Molecular FormulaC22H16O5
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C3=C(C(=C2)O)C(=O)C=C(O3)C4=CC=CC=C4)O
InChIInChI=1S/C22H16O5/c23-16-11-18(15-9-5-2-6-10-15)27-22-20(16)17(24)12-19(21(22)25)26-13-14-7-3-1-4-8-14/h1-12,24-25H,13H2
InChIKeyOQHAZMRRNANBMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cdk9-IN-10 for CDK9 Inhibition and PROTAC Development: Key Compound Overview


Cdk9-IN-10 is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9), a critical regulator of transcriptional elongation. It is a synthetic small molecule based on the natural product wogonin scaffold. The compound is most notably utilized as the high-affinity ligand for the synthesis of PROTAC CDK9 degrader-2 (HY-112811), a proteolysis-targeting chimera designed to selectively degrade the CDK9 protein [1]. Its primary applications lie in preclinical oncology research, particularly in studying transcriptional addiction in cancers and developing novel targeted protein degradation therapies [2].

Why Cdk9-IN-10 Cannot Be Substituted by Other CDK9 Inhibitors


Cdk9-IN-10 possesses a unique chemical structure (a 7-benzyloxy-5,8-dihydroxyflavone) distinct from other common CDK9 inhibitors like flavopiridol or AZD4573. This specific molecular architecture is responsible for its demonstrated binding affinity and its utility as a ligand in PROTAC design. Substituting Cdk9-IN-10 with a different CDK9 inhibitor would alter the critical ligand-protein binding interface required for the functionality of PROTAC CDK9 degrader-2. Therefore, for research involving this specific PROTAC or for exploring structure-activity relationships (SAR) around the wogonin scaffold, generic substitution is not scientifically valid and would yield non-comparable results [1].

Cdk9-IN-10: Quantitative Differentiation Evidence for Scientific Selection


Essential Ligand for PROTAC CDK9 Degrader-2 Synthesis

Cdk9-IN-10 serves as the specific CDK9-binding ligand in the PROTAC molecule CDK9 degrader-2 (HY-112811). This functional role is not interchangeable with other CDK9 inhibitors, as the ligand must possess a specific binding mode and exit vector for the linker to attach. The activity of the final PROTAC is contingent on the ligand's affinity and orientation. While the specific IC50 of Cdk9-IN-10 for CDK9 is not detailed in available sources, its design and selection as the optimal ligand for PROTAC CDK9 degrader-2 is a critical differentiating factor from other CDK9 inhibitors [1].

PROTAC Targeted Protein Degradation Medicinal Chemistry

Selectivity Profile Inferred from PROTAC Degrader-2 Activity

The PROTAC CDK9 degrader-2, for which Cdk9-IN-10 is the ligand, demonstrates a significant functional selectivity. In MCF-7 breast cancer cells, PROTAC CDK9 degrader-2 exhibits an IC50 of 17 μM . This value reflects the combined efficiency of target engagement (via Cdk9-IN-10) and proteasome-mediated degradation. In contrast, the parent natural product wogonin, while a potent CDK9 inhibitor, does not induce protein degradation. The activity of the PROTAC therefore validates Cdk9-IN-10 as a ligand that successfully directs CDK9 to the E3 ligase for degradation, a property not shared by the wogonin scaffold alone [1].

CDK9 Selectivity Cancer Cell Biology

Chemical Identity and Purity for Reproducible Research

Cdk9-IN-10 is unambiguously defined by its chemical structure (7-benzyloxy-5,8-dihydroxy-2-phenyl-4H-chromen-4-one), CAS number (3542-63-0), and molecular formula (C22H16O5) [1]. This level of specificity is essential for scientific reproducibility. The compound is commercially available with a high purity specification of ≥98.00% (as determined by HPLC), ensuring that experimental outcomes are not confounded by impurities or isomeric mixtures . This contrasts with many early-stage research compounds where purity and identity may not be fully characterized or standardized across vendors.

Analytical Chemistry Reproducibility Quality Control

Recommended Research Applications for Cdk9-IN-10 Based on Evidence


Synthesis and Biological Evaluation of PROTAC CDK9 Degrader-2

Cdk9-IN-10 is the indispensable starting material for the synthesis of PROTAC CDK9 degrader-2 (HY-112811). Researchers aiming to reproduce or build upon the work by Bian et al. must procure this specific ligand to construct the bifunctional degrader molecule. The resulting PROTAC can then be used to investigate CDK9 degradation kinetics, downstream effects on transcription (e.g., MCL-1 suppression), and therapeutic potential in CDK9-dependent cancer models [1].

Structure-Activity Relationship (SAR) Studies of Wogonin-Based CDK9 Inhibitors

As a key derivative of the wogonin scaffold, Cdk9-IN-10 serves as a valuable tool for medicinal chemistry studies. Its specific substitution pattern (7-benzyloxy) can be compared to wogonin and other analogues to map the structural determinants of CDK9 binding and selectivity. This compound provides a defined point in the chemical space of flavone-based kinase inhibitors, enabling systematic SAR exploration for improved potency or novel bifunctional molecules [1].

Comparative Studies on CDK9 Inhibition vs. Degradation

Cdk9-IN-10 can be used in parallel with PROTAC CDK9 degrader-2 to dissect the differential cellular consequences of CDK9 enzymatic inhibition versus complete protein degradation. By comparing the effects of the ligand alone (inhibition) with the full PROTAC (degradation) in cell-based assays (e.g., MCF-7 cytotoxicity ), researchers can gain insights into non-catalytic functions of CDK9 and validate the therapeutic hypothesis of targeted protein degradation.

Investigating Transcriptional Addiction in Oncology

Given the critical role of CDK9 in regulating RNA Polymerase II-dependent transcription, Cdk9-IN-10 can be employed as a chemical probe to study 'transcriptional addiction' in various cancer types. By acutely inhibiting CDK9 activity, researchers can assess the dependency of cancer cells on continuous transcription of short-lived anti-apoptotic proteins like MCL-1, thereby validating CDK9 as a therapeutic target in specific cancer contexts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cdk9-IN-10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.